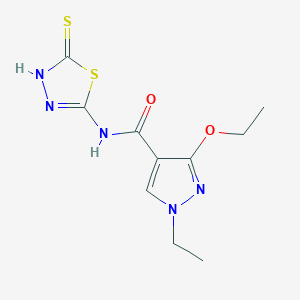

3-ethoxy-1-ethyl-N-(5-mercapto-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide

Description

Properties

IUPAC Name |

3-ethoxy-1-ethyl-N-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)pyrazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O2S2/c1-3-15-5-6(8(14-15)17-4-2)7(16)11-9-12-13-10(18)19-9/h5H,3-4H2,1-2H3,(H,13,18)(H,11,12,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNUABXUFBKXVOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)OCC)C(=O)NC2=NNC(=S)S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Ethoxy-1-ethyl-N-(5-mercapto-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide is a compound with significant potential in biological research. Its molecular formula is C10H13N5O2S2, and it has a molecular weight of 299.4 g/mol. This compound is primarily studied for its antibacterial and antitumor properties, making it a subject of interest in drug discovery.

| Property | Value |

|---|---|

| Molecular Formula | C10H13N5O2S2 |

| Molecular Weight | 299.4 g/mol |

| Purity | ≥ 95% |

| IUPAC Name | 3-ethoxy-1-ethyl-N-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)pyrazole-4-carboxamide |

Antibacterial Activity

Research indicates that derivatives of thiadiazole compounds exhibit promising antibacterial properties. For instance, studies have shown that certain thiadiazole derivatives display higher potency against Gram-positive and Gram-negative bacteria compared to standard antibiotics like ampicillin and streptomycin . The specific activity of this compound against various bacterial strains remains to be fully elucidated but is expected to follow similar trends observed in related compounds.

Antitumor Activity

In vitro studies have demonstrated that thiadiazole derivatives can induce apoptosis in cancer cell lines. For example, compounds similar to this compound have shown cytotoxic effects against leukemia and breast cancer cell lines, with IC50 values indicating potent activity . The mechanism of action often involves the activation of apoptotic pathways, such as increased expression of p53 and caspase activation.

Case Studies

Case Study 1: Anticancer Activity

A study investigated the effects of various thiadiazole derivatives on human breast adenocarcinoma cell lines (MCF-7). The results indicated that these compounds significantly reduced cell viability in a dose-dependent manner. Flow cytometry analysis revealed that the compounds induced apoptosis through mitochondrial pathways .

Case Study 2: Antibacterial Efficacy

Another study focused on the antibacterial properties of thiadiazole derivatives against Staphylococcus aureus and Escherichia coli. The compounds demonstrated MIC values in the low microgram per milliliter range, showcasing their potential as effective antibacterial agents .

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit topoisomerase enzymes critical for DNA replication in bacteria and cancer cells.

- Induction of Apoptosis: Activation of apoptotic pathways through upregulation of pro-apoptotic proteins like p53.

- Cell Cycle Arrest: Some derivatives have been reported to cause cell cycle arrest at the G0-G1 phase, preventing further proliferation of cancer cells .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds similar to 3-ethoxy-1-ethyl-N-(5-mercapto-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide exhibit significant antimicrobial properties. The thiadiazole moiety is known to enhance the activity against various bacterial strains and fungi. Studies have shown that derivatives of this compound can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, making it a candidate for developing new antimicrobial agents .

Anticancer Potential

The compound's structure suggests potential anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways. For instance, compounds containing pyrazole and thiadiazole rings have been investigated for their ability to inhibit tumor growth in vitro and in vivo models .

Agricultural Science

Pesticidal Applications

The compound's unique chemical structure allows it to function as a pesticide. Its efficacy against various pests has been documented, particularly in agricultural settings where it can be used to protect crops from fungal infections and insect infestations. The mercapto group enhances its interaction with biological systems, potentially leading to higher effectiveness at lower concentrations .

Herbicidal Properties

In addition to its pesticidal applications, there is evidence suggesting that this compound may possess herbicidal properties. Research has focused on its ability to inhibit the growth of certain weed species without adversely affecting crop plants. This selectivity is crucial for sustainable agricultural practices .

Material Science

Polymer Development

The compound can be incorporated into polymer matrices to enhance their properties. Its inclusion in polymer composites has been shown to improve thermal stability and mechanical strength. This application is particularly relevant in the development of advanced materials for aerospace and automotive industries .

Nanotechnology Applications

In nanotechnology, derivatives of this compound are explored for use in creating nanomaterials with tailored properties for drug delivery systems. The ability to modify the surface characteristics of nanoparticles using this compound may lead to improved targeting and reduced side effects in therapeutic applications .

Case Studies

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of this compound are compared below with related pyrazole and thiadiazole derivatives, focusing on synthesis, bioactivity, and physicochemical properties.

Table 1: Structural and Functional Comparison of Selected Compounds

Key Findings from Comparative Analysis

Structural Diversity and Bioactivity: The target compound’s pyrazole-thiadiazole hybrid structure distinguishes it from simpler thiadiazole-acetamide derivatives (e.g., compounds 3a-3j in ), which showed moderate anticancer activity but were less potent than doxorubicin. The pyrazole ring may enhance target binding in kinase or enzyme inhibition compared to phenyl or urea substituents .

Synthetic Approaches :

- The target compound’s synthesis likely involves EDC/HOBt-mediated amidation, a common method for carboxamide formation, as seen in related derivatives (e.g., ). This contrasts with urea-linked analogs (e.g., 7a−r), which require isocyanate intermediates .

Physicochemical Properties :

- The target compound’s molecular weight (~299.37) is intermediate compared to analogs, balancing lipophilicity (from ethoxy/ethyl groups) and solubility (from the polar carboxamide and thiadiazole). This may improve membrane permeability relative to bulkier derivatives like the dihydropyridazine-thiadiazole hybrid (MW ~330) .

Regulatory and Pharmacopeial Relevance :

- Unlike N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide (a USP reference standard ), the target compound lacks pharmacopeial documentation, suggesting it remains in preclinical research stages.

Discontinued Availability :

- The target compound is listed as discontinued in commercial catalogs (e.g., CymitQuimica ), limiting accessibility compared to pharmacopeial standards or simpler derivatives.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-ethoxy-1-ethyl-N-(5-mercapto-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide, and how do reaction conditions influence yield?

- Methodological Answer :

- Step 1 : Use NaN₃ as a catalyst in DMF at 50°C for azide substitution reactions, as demonstrated in analogous pyrazole-thiadiazole systems .

- Step 2 : Couple the pyrazole-4-carboxamide core with the 5-mercapto-1,3,4-thiadiazole moiety using THF as a solvent under reflux conditions (5–7 hours) to stabilize the thiol group .

- Critical Parameters : Temperature control (±2°C) and anhydrous solvents are essential to avoid side reactions (e.g., oxidation of mercapto groups). Purification via ethanol recrystallization improves purity (>95%) .

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of the compound?

- Methodological Answer :

- 1H NMR : Verify ethoxy (-OCH₂CH₃) protons at δ 1.3–1.5 ppm (triplet) and δ 3.4–3.6 ppm (quartet). The pyrazole C-H proton appears as a singlet near δ 8.2 ppm .

- IR Spectroscopy : Confirm the carboxamide C=O stretch at ~1650 cm⁻¹ and thiadiazole C-S absorption at 680–720 cm⁻¹ .

- Mass Spectrometry : Use HRMS to validate the molecular ion peak (expected m/z ~352.3 for C₁₀H₁₄N₄O₂S₂) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on pyrazole/thiadiazole) impact biological activity in vitro?

- Methodological Answer :

- Design Strategy : Replace the ethoxy group with methoxy or propoxy to assess electronic effects on receptor binding. Introduce halogen substituents (e.g., Cl, F) on the thiadiazole ring to enhance lipophilicity .

- Assays : Test antimicrobial activity via MIC (Minimum Inhibitory Concentration) assays against S. aureus and E. coli. For anticancer potential, use MTT assays on HeLa or MCF-7 cell lines .

- Data Interpretation : Correlate logP values (calculated via HPLC) with cytotoxicity IC₅₀ values to establish SAR trends .

Q. What computational methods (e.g., molecular docking) predict interactions between this compound and target enzymes?

- Methodological Answer :

- Docking Protocol : Use AutoDock Vina to model binding to E. coli dihydrofolate reductase (DHFR) or human carbonic anhydrase IX. Set grid parameters to cover the active site (20 ų) .

- Validation : Compare docking scores (ΔG) with experimental IC₅₀ values. For example, a ΔG ≤ −8 kcal/mol suggests strong inhibition .

- Limitations : Address discrepancies between in silico predictions and wet-lab results by refining force fields or incorporating solvation effects .

Q. How can conflicting solubility/stability data across studies be resolved?

- Methodological Answer :

- Analytical Workflow :

Measure solubility in DMSO, ethanol, and PBS (pH 7.4) using UV-Vis spectroscopy (λmax ~270 nm) .

Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring for degradation products .

- Root-Cause Analysis : If discrepancies persist, check for residual solvents (via GC-MS) or polymorphic forms (via XRD) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.